molecular formula C24H21ClN2O6 B15079842 4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 303087-86-7

4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B15079842
CAS No.: 303087-86-7
M. Wt: 468.9 g/mol
InChI Key: NKNYLCNOJZFZDL-VULFUBBASA-N
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Description

4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C24H21ClN2O6 and a molecular weight of 468.898 g/mol This compound is known for its unique chemical structure, which includes a trimethoxybenzoyl group, a carbohydrazonoyl linkage, and a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps. One common synthetic route starts with the reaction of 3,4,5-trimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile used .

Scientific Research Applications

4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The trimethoxybenzoyl group is known to interact with tubulin, a protein involved in cell division, leading to the inhibition of microtubule polymerization. This results in the disruption of the mitotic spindle, ultimately causing cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(2-(3,4,5-Trimethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate lies in its specific combination of functional groups and linkages, which confer distinct chemical and biological properties. Its ability to interact with tubulin and disrupt microtubule dynamics sets it apart from other similar compounds, making it a valuable tool in cancer research and potential therapeutic applications .

Properties

CAS No.

303087-86-7

Molecular Formula

C24H21ClN2O6

Molecular Weight

468.9 g/mol

IUPAC Name

[4-[(E)-[(3,4,5-trimethoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C24H21ClN2O6/c1-30-20-12-17(13-21(31-2)22(20)32-3)23(28)27-26-14-15-4-10-19(11-5-15)33-24(29)16-6-8-18(25)9-7-16/h4-14H,1-3H3,(H,27,28)/b26-14+

InChI Key

NKNYLCNOJZFZDL-VULFUBBASA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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